molecular formula C11H14N2O3 B594451 Methyl 3-(dimethylamino)-4-formamidobenzoate CAS No. 1314987-27-3

Methyl 3-(dimethylamino)-4-formamidobenzoate

Cat. No.: B594451
CAS No.: 1314987-27-3
M. Wt: 222.244
InChI Key: RDJBWNFNJZBHQJ-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-4-formamidobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dimethylamino group, and a formamido group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)-4-formamidobenzoate typically involves the reaction of 3-(dimethylamino)benzoic acid with formamide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the formamido group. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-4-formamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-(dimethylamino)-4-formamidobenzoic acid.

    Reduction: Formation of 3-(dimethylamino)-4-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(dimethylamino)-4-formamidobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)benzoate: Lacks the formamido group, making it less versatile in certain reactions.

    Methyl 4-formamidobenzoate: Lacks the dimethylamino group, affecting its reactivity and applications.

    Methyl 3-(dimethylamino)-4-aminobenzoate: Similar structure but with an amine group instead of a formamido group.

Uniqueness

Methyl 3-(dimethylamino)-4-formamidobenzoate is unique due to the presence of both dimethylamino and formamido groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-(dimethylamino)-4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJBWNFNJZBHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716512
Record name Methyl 3-(dimethylamino)-4-formamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-27-3
Record name Methyl 3-(dimethylamino)-4-formamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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